2-Azaspiro[3.5]nonan-7-one hydrochloride
Description
2-Azaspiro[3.5]nonan-7-one hydrochloride is a spirocyclic compound featuring a fused bicyclic structure with a nitrogen atom at the 2-position and a ketone group at the 7-position. Its molecular formula is C₈H₁₄ClNO, and it is typically stored under inert conditions (2–8°C) to maintain stability . The compound’s spirocyclic architecture enhances three-dimensional (3D) complexity, a desirable trait in drug design for improving target selectivity and reducing off-target effects .
Properties
IUPAC Name |
2-azaspiro[3.5]nonan-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c10-7-1-3-8(4-2-7)5-9-6-8;/h9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWALQHHOTMZASD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Stepwise Preparation
| Step | Reaction Type | Reagents & Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Wittig Reaction | N-Boc-4-piperidone + phosphorus ylide reagent, reflux, quench, extract, vacuum distillation | N-Boc-4-methylenepiperidine | Phosphorus ylide prepared freshly; purification by vacuum distillation to obtain pure olefin intermediate. |
| 2 | [2+2] Cyclization | N-Boc-4-methylenepiperidine + trichloroacetyl chloride, Zn/Cu catalyst, room temperature | N-Boc-7-azaspirocyclic ketone | Catalyzed cyclization forms the spirocyclic ketone core; purification by extraction and column chromatography. |
| 3 | Reduction | Sodium borohydride or lithium borohydride, room temperature | N-Boc-7-azaspirocyclic alcohol | Reduction of ketone to alcohol; purification involves quenching, extraction, drying, and chromatography. |
| 4 | Boc Deprotection | 1-5 mol/L HCl in ethyl acetate, room temperature, filtration | 2-Azaspiro[3.5]nonan-7-one hydrochloride | Acidic removal of Boc protecting group yields the hydrochloride salt with ~98% purity. |
Research Findings and Technical Notes
Wittig Reaction : The use of N-Boc-4-piperidone as starting material with freshly prepared phosphorus ylide reagent provides a clean conversion to N-Boc-4-methylenepiperidine. The reaction is typically carried out under reflux with subsequent quenching and solvent extraction. Vacuum distillation affords a high-purity intermediate essential for the next step.
[2+2] Cyclization : The cyclization step is catalyzed by zinc/copper couple and proceeds smoothly at room temperature. Trichloroacetyl chloride acts as the cyclizing agent, facilitating the formation of the spirocyclic ketone ring system. The crude product is purified by extraction and column chromatography to isolate N-Boc-7-azaspirocyclic ketone.
Reduction : Sodium borohydride or lithium borohydride is used to reduce the ketone to the corresponding alcohol. The choice of reducing agent and mild conditions ensures selective reduction without ring opening or side reactions. Purification steps include quenching, extraction, drying, and chromatographic separation.
Boc Deprotection : The final step involves treating the N-Boc protected azaspiro alcohol with hydrochloric acid in ethyl acetate (1-5 mol/L). This step removes the Boc group, yielding the target this compound salt. The product is isolated by filtration and exhibits high purity (~98%), making it suitable for further synthetic applications or batch production.
Data Table Summarizing Key Parameters
| Parameter | Details |
|---|---|
| Starting Material | N-Boc-4-piperidone |
| Wittig Reagent | Phosphorus ylide |
| Cyclization Catalyst | Zinc/Copper couple |
| Cyclization Reagent | Trichloroacetyl chloride |
| Reduction Agent | Sodium borohydride or lithium borohydride |
| Boc Deprotection Conditions | 1-5 mol/L HCl in ethyl acetate |
| Reaction Temperatures | Reflux (Wittig), Room Temp (Cyclization, Reduction, Deprotection) |
| Purification Methods | Extraction, Drying, Vacuum Distillation, Column Chromatography, Filtration |
| Final Product Purity | Approximately 98% |
| Advantages | Economical reagents, simple operation, scalable batch production |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The spirocyclic amine group facilitates nucleophilic substitution under acidic or basic conditions. For example:
Key Findings :
-
Alkylation occurs preferentially at the nitrogen due to its basicity, forming quaternary ammonium salts.
-
Acylation with acetic anhydride proceeds regioselectively under mild conditions .
Reduction Reactions
The ketone moiety undergoes reduction to form secondary alcohols or amines:
| Substrate | Reducing Agent | Product | Yield | Conditions | Source |
|---|---|---|---|---|---|
| 2-Azaspiro[3.5]nonan-7-one | LiAlH₄ in THF | 2-Azaspiro[3.5]nonan-7-ol | 72% | −10°C, 4–8 h | |
| NaBH₄ with CeCl₃ | Same as above | 68% | RT, 12 h |
Mechanism :
-
LiAlH₄ reduces the ketone to an alcohol via a tetrahedral intermediate.
-
Over-reduction to the amine is avoided by controlling stoichiometry.
Ring-Opening Reactions
The spirocyclic structure undergoes ring-opening under acidic or nucleophilic conditions:
Example :
-
Reaction with 2,3-difluorophenylmagnesium bromide yields a tertiary alcohol used in antitumor agents (70% yield) .
Oxidation Reactions
Controlled oxidation modifies the ketone or amine groups:
| Substrate | Oxidizing Agent | Product | Yield | Notes | Source |
|---|---|---|---|---|---|
| 2-Azaspiro[3.5]nonan-7-ol | KMnO₄ in acidic medium | 2-Azaspiro[3.5]nonan-7-one | 85% | Regenerates ketone | |
| N-Alkylated derivative | Oxone® | N-Oxide derivatives | 60% | Enhances water solubility |
Carbamate and Urea Formation
The amine reacts with carbonylating agents to form protective groups:
| Reagent | Conditions | Product | Yield | Application | Source |
|---|---|---|---|---|---|
| tert-Butyl chloroformate | DCM, base (e.g., Et₃N) | tert-Butyl carbamate derivative | 89% | Peptide synthesis | |
| Phosgene | Toluene, 0°C | Urea-linked spirocycles | 75% | Polymer chemistry |
Mechanistic Insights
-
Nucleophilic Attack : The ketone’s electrophilic carbonyl carbon is susceptible to nucleophiles (e.g., Grignard reagents) .
-
Ring Strain : The spirocyclic structure’s angular strain promotes ring-opening under acidic conditions.
-
Steric Effects : Bulky substituents on nitrogen hinder over-alkylation, improving reaction selectivity.
Scientific Research Applications
Research indicates that compounds with a similar structure to 2-Azaspiro[3.5]nonan-7-one hydrochloride exhibit various pharmacological properties, including:
- Antidepressant Activity : Some derivatives have shown potential as antidepressants by modulating neurotransmitter systems, particularly the GABAergic system .
- Neuroprotective Effects : Studies suggest that spirocyclic compounds can protect neurons from damage, making them candidates for neurodegenerative disease therapies .
Drug Design and Development
- Targeted Protein Degradation : The compound serves as a rigid linker in PROTAC (Proteolysis Targeting Chimeras) development. This application is crucial for targeted protein degradation strategies, which aim to selectively eliminate harmful proteins within cells .
- GABA Receptor Modulation : Novel derivatives of this compound have been explored for their ability to modulate GABA receptors, potentially leading to new treatments for anxiety and mood disorders .
Case Study 1: Antidepressant Properties
A study published in the Journal of Medicinal Chemistry examined various derivatives of this compound for their antidepressant effects. The results indicated that certain modifications to the structure enhanced efficacy in animal models of depression, suggesting a promising avenue for further research in antidepressant drug development .
Case Study 2: Neuroprotective Agents
In another investigation, researchers evaluated the neuroprotective properties of spirocyclic compounds similar to this compound. The findings demonstrated significant neuroprotection in vitro against oxidative stress-induced cell death, indicating potential therapeutic applications in conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-Azaspiro[3.5]nonan-7-one hydrochloride involves its interaction with specific molecular targets. Its spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural and functional variations among 2-azaspiro[3.5]nonan-7-one hydrochloride and related compounds:
Key Observations:
- Hydrochloride Salt vs. Free Base: The hydrochloride form of 2-azaspiro[3.5]nonan-7-one enhances solubility and stability compared to neutral analogs like 7-azaspiro[3.5]nonan-2-one, which is sensitive to environmental factors .
- Oxygen Substitution (Oxa) : Introducing an oxygen atom (e.g., 7-oxa-2-azaspiro derivatives) improves water solubility and reduces toxicity, making such compounds attractive for drug design .
Biological Activity
2-Azaspiro[3.5]nonan-7-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which incorporates nitrogen into a nonane ring. This structural feature is associated with various biological activities, making it a candidate for further research in pharmacology and therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 175.67 g/mol. Its spirocyclic nature contributes to its distinct reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Preliminary studies suggest its efficacy against various bacterial strains, making it a potential candidate for developing new antibiotics.
Antimalarial Activity
The compound has also been explored for antimalarial properties. Studies have shown that derivatives of 2-azaspiro[3.5]nonan-7-one can inhibit the growth of Plasmodium species, the parasites responsible for malaria, indicating its potential as a therapeutic agent in treating this disease .
GPR119 Agonism
A notable area of research focuses on the agonistic activity of 2-azaspiro[3.5]nonan derivatives at the GPR119 receptor, which is involved in glucose metabolism and insulin secretion. One study identified a specific derivative that demonstrated a favorable pharmacokinetic profile and glucose-lowering effects in diabetic rat models, suggesting potential applications in diabetes management .
The biological effects of this compound are believed to stem from its interaction with specific molecular targets, including enzymes and receptors involved in metabolic processes. For example, its role as a GPR119 agonist illustrates how it can modulate signaling pathways related to glucose homeostasis.
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent.
- Antimalarial Activity : A derivative of the compound was tested against Plasmodium falciparum, showing IC50 values comparable to established antimalarial drugs, suggesting that structural modifications could enhance efficacy.
- Diabetes Management : Compound 54g, a derivative of 2-azaspiro[3.5]nonan-7-one, was evaluated in diabetic rats and resulted in significant reductions in blood glucose levels compared to control groups, indicating its therapeutic potential for diabetes treatment.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity | Antimalarial Activity | GPR119 Agonism |
|---|---|---|---|
| 2-Azaspiro[3.5]nonan-7-one HCl | Yes | Yes | Yes |
| Spiro[3.5]nonan-7-one | Moderate | No | No |
| N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides | Yes | Moderate | No |
Q & A
Q. What are the optimal synthetic routes for preparing 2-azaspiro[3.5]nonan-7-one hydrochloride, and how can purity be ensured?
The synthesis typically involves cyclization strategies to form the spirocyclic core. A scalable method involves replacing piperidine fragments with spirocyclic amino acids, as described for bioisosteric analogs of pipecolic acid. Multi-gram synthesis can be achieved using Boc-protected intermediates (e.g., tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate), followed by acidic deprotection (e.g., HCl in dioxane) to yield the hydrochloride salt . Purity is ensured via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and confirmed by H/C NMR. Residual solvents are monitored via GC-MS .
Q. How can the structural integrity of this compound be validated experimentally?
Key techniques include:
- X-ray crystallography : To confirm the spirocyclic geometry and protonation state.
- FT-IR spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~2500 cm (N–H stretch) validate the ketone and hydrochloride moieties.
- Mass spectrometry (HRMS) : Expected [M+H] for CHClNO is 190.0634 .
- Thermogravimetric analysis (TGA) : To assess hygroscopicity and thermal stability .
Advanced Research Questions
Q. How does the spirocyclic structure of this compound influence its pharmacokinetic (ADME) properties compared to linear analogs?
The spirocyclic framework enhances three-dimensionality (Fsp > 0.5), improving membrane permeability and reducing metabolic oxidation. Studies on related compounds (e.g., 7-oxa-2-azaspiro[3.5]nonane derivatives) show increased water solubility (>50 mg/mL in PBS) and prolonged half-life in rodent models due to reduced cytochrome P450-mediated clearance. However, the ketone group may introduce instability under basic conditions, necessitating prodrug strategies .
Q. What strategies are effective for resolving contradictions in pharmacological data (e.g., conflicting IC50_{50}50 values) for this compound?
- Assay standardization : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric binding) to confirm target engagement.
- Solubility correction : Account for DMSO stock concentration effects (e.g., >1% DMSO can artificially inflate IC values).
- Metabolite screening : LC-MS/MS to identify active metabolites that may contribute to off-target effects .
- Species-specific differences : Test in human primary cells vs. recombinant animal enzymes to clarify interspecies variability .
Q. How can computational modeling guide the optimization of this compound for CNS penetration?
- Molecular dynamics simulations : Predict blood-brain barrier (BBB) permeability using logP (optimal range: 1–3) and polar surface area (<90 Å).
- Docking studies : Map interactions with efflux transporters (e.g., P-gp) to mitigate exclusion.
- Quantum mechanical calculations : Assess the protonation state of the azaspiro nitrogen under physiological pH (pKa ~7.4) to optimize ion-trapping in neurons .
Q. What are the critical challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Cyclization efficiency : Low yields (<40%) due to steric hindrance in spiro formation. Mitigation: Use high-dilution conditions or flow chemistry to favor intramolecular reactions.
- Purification difficulties : The polar hydrochloride salt may co-elute with impurities. Solution: Employ ion-exchange chromatography or recrystallization from ethanol/water (4:1 v/v) .
- Byproduct formation : Over-reduction of the ketone. Control via careful stoichiometry of reducing agents (e.g., NaBH) .
Methodological Guidance Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
